molecular formula C8H9N3 B13038761 3-Methylimidazo[1,2-a]pyridin-6-amine

3-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13038761
M. Wt: 147.18 g/mol
InChI Key: WDSNBPOJRYJXOV-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine typically involves multi-component reactions. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), yielding 3-aroylimidazo[1,2-a]-N-heterocycles in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions under microwave irradiation has also been explored for the synthesis of imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

3-Methylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3

InChI Key

WDSNBPOJRYJXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)N

Origin of Product

United States

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